C17H20BrNO2
Overview
Description
. This compound is a brominated derivative of indole, a structure commonly found in many natural products and pharmaceuticals. The presence of the bromine atom and the tert-butyl ester group makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]acetate typically involves the bromination of an indole derivative followed by esterification. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The esterification step involves reacting the brominated indole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 2-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]acetate: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a de-brominated indole derivative.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form various oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in solvents like DMF or DMSO.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Products include azido or thiol-substituted indole derivatives.
Reduction: De-brominated indole derivatives.
Oxidation: Various oxidized forms of the indole ring, depending on the specific conditions used.
Scientific Research Applications
tert-butyl 2-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]acetate: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 2-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]acetate involves its interaction with specific molecular targets. The bromine atom and the indole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in cell growth and proliferation, making it a candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid (IAA): A naturally occurring plant hormone with a similar indole structure.
5-Bromoindole: A simpler brominated indole derivative.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
tert-butyl 2-[(2S)-7-bromo-1H,2H,3H,4H-cyclopenta[b]indol-2-yl]acetate: is unique due to the presence of both the bromine atom and the tert-butyl ester group. These functional groups confer specific chemical reactivity and biological activity that distinguish it from other indole derivatives .
Properties
IUPAC Name |
N-(2-bromophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-15(2)16(3)8-9-17(15,10-13(16)20)14(21)19-12-7-5-4-6-11(12)18/h4-7H,8-10H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJLSLPWZMTWCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC=C3Br)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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